PseudoginsenosideRh2
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Overview
Description
Synthesis Analysis
PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis
The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis
The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .Scientific Research Applications
Neuroprotective Properties
Pseudoginsenoside Rh2 has been demonstrated to possess significant neuroprotective effects. Studies have shown its ability to attenuate cerebral ischemic injury by alleviating autophagic/lysosomal defects following ischemic stroke, highlighting its potential in addressing neurodegenerative disorders (Liu et al., 2017). Moreover, its capacity to ameliorate neuroinflammatory responses, particularly in the context of LPS-activated microglial cells, underscores its therapeutic potential for diseases associated with neuroinflammation (Wang et al., 2014).
Anti-inflammatory Effects
Research has identified the anti-inflammatory properties of pseudoginsenoside Rh2, particularly in the context of acute lung injury (ALI). It was found to suppress neutrophil infiltration and promote neutrophil clearance, effectively mitigating ALI induced by lipopolysaccharide (Wang et al., 2019). This saponin also demonstrates potential in modulating the polarization of neutrophils and macrophages, which is crucial for the repair and damage processes following cerebral ischemia (Hou et al., 2020).
Cardiovascular Protection
Pseudoginsenoside Rh2 has shown promise in cardiovascular protection. It was observed to improve heart function and decrease infarct size in rats with coronary artery ligation, suggesting its potential as a dietary supplement for myocardial ischemia treatment (Zhang et al., 2017).
Cognitive Function Improvement
Furthermore, pseudoginsenoside Rh2 has been linked to cognitive function improvement. In particular, it was found to ameliorate learning and memory impairments in various Alzheimer's disease models, potentially through mechanisms involving the inhibition of tau hyperphosphorylation and modulation of the insulin signaling pathway (Chu et al., 2021).
Anti-Parkinsonian Properties
The compound also exhibits anti-Parkinsonian properties, as evidenced by its efficacy in improving locomotor functions and reducing oxidative stress in a rat model of Parkinson's disease (Wang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZBVXSGVWFFX-UKHVTAPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PseudoginsenosideRh2 |
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